Methyl 8-bromo-6-chloroquinoline-2-carboxylate Methyl 8-bromo-6-chloroquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC12031531
InChI: InChI=1S/C11H7BrClNO2/c1-16-11(15)9-3-2-6-4-7(13)5-8(12)10(6)14-9/h2-5H,1H3
SMILES:
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol

Methyl 8-bromo-6-chloroquinoline-2-carboxylate

CAS No.:

Cat. No.: VC12031531

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-bromo-6-chloroquinoline-2-carboxylate -

Specification

Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
IUPAC Name methyl 8-bromo-6-chloroquinoline-2-carboxylate
Standard InChI InChI=1S/C11H7BrClNO2/c1-16-11(15)9-3-2-6-4-7(13)5-8(12)10(6)14-9/h2-5H,1H3
Standard InChI Key OWQSTGSIZJLGNP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(C=C(C=C2C=C1)Cl)Br

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure derives from quinoline, a heterocyclic aromatic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • Bromine at position 8 (electron-withdrawing, meta-directing).

  • Chlorine at position 6 (electron-withdrawing, ortho/para-directing).

  • Methyl ester at position 2 (carboxylate derivative enhancing solubility and reactivity).

The molecular formula is inferred as C₁₁H₇BrClNO₂, with a molecular weight of 300.54 g/mol, based on analogous quinoline esters.

Table 1: Comparative Analysis of Halogenated Quinoline Derivatives

CompoundMolecular FormulaSubstituent PositionsKey Properties
Methyl 8-bromo-6-chloroquinoline-2-carboxylateC₁₁H₇BrClNO₂8-Br, 6-Cl, 2-COOCH₃High polarity, moderate LogP
Methyl 3-bromo-4-chloroquinoline-2-carboxylateC₁₁H₇BrClNO₂3-Br, 4-Cl, 2-COOCH₃Boiling point: ~389°C
8-Bromo-6-chloroquinoline-2-carboxylic acidC₁₀H₅BrClNO₂8-Br, 6-Cl, 2-COOHpKa ~3.5 (carboxylic acid)

The distinct substitution pattern of methyl 8-bromo-6-chloroquinoline-2-carboxylate influences its electronic properties, with bromine and chlorine creating regions of electron deficiency that facilitate nucleophilic substitution and cross-coupling reactions .

Synthesis and Reaction Pathways

Halogenation Strategies

Synthesis typically involves sequential halogenation and esterification steps:

  • Bromination: Electrophilic bromination of quinoline at position 8 using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or Br2\text{Br}_2 in the presence of Lewis acids like FeBr3\text{FeBr}_3 .

  • Chlorination: Directed chlorination at position 6 via radical pathways or using Cl2\text{Cl}_2 under controlled conditions.

  • Esterification: Introduction of the methyl ester group via Fischer esterification or coupling reactions with methyl halides.

Key Reaction Conditions

  • Temperature: Bromination and chlorination require temperatures between 0–50°C to minimize side reactions.

  • Catalysts: Palladium(0) or copper(I) catalysts enhance regioselectivity in cross-coupling reactions .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity.

  • Spectroscopy:

    • ¹H NMR: Aromatic protons exhibit characteristic splitting patterns (e.g., doublet of doublets for H-5 at δ 7.8–8.2 ppm).

    • ¹³C NMR: Carbonyl carbon (C=O) resonates at δ 165–170 ppm .

    • HRMS: Molecular ion peak at m/z 300.54 ([M+H]⁺).

Applications in Scientific Research

Medicinal Chemistry

Quinoline derivatives are explored for their:

  • Antimicrobial activity: Halogenation enhances membrane permeability and target binding.

  • Anticancer potential: Bromine and chlorine substituents modulate kinase inhibition and apoptosis pathways.

Materials Science

  • Coordination complexes: The ester and halogen groups enable chelation with transition metals (e.g., Cu²⁺, Pt²⁺) for catalytic applications.

  • Organic electronics: Electron-deficient quinoline cores serve as electron-transport layers in OLEDs.

Future Research Directions

  • Structure-activity relationships (SAR): Systematic modification of substituents to optimize bioactivity.

  • Green synthesis: Developing solvent-free or catalytic methods to improve sustainability.

  • Crystallography: Resolving the compound’s crystal structure to elucidate packing interactions .

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